![molecular formula C10H14N2O2 B1442675 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 581083-30-9](/img/structure/B1442675.png)
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Overview
Description
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (DMCI) is an organic compound that belongs to the family of indazole carboxylic acids. It is a white crystalline solid with a molecular weight of 181.22 g/mol. DMCI has a wide range of applications in the field of chemistry, biochemistry, and pharmacology. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and biopolymers. It is also used in the study of the mechanism of action of enzymes and other biological molecules.
Scientific Research Applications
Medicinal Chemistry: Anti-inflammatory Agents
The indazole moiety, which is a core structure in 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, has been identified as having significant anti-inflammatory properties . Research has shown that certain derivatives of indazole can act as potent anti-inflammatory agents with minimal side effects. This compound could be synthesized and modified to create new medications that help treat conditions like arthritis and other inflammatory diseases.
Pharmacology: Antimicrobial Activity
Indazole derivatives have been explored for their antimicrobial efficacy. The structural flexibility of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid allows for the synthesis of novel compounds that could be potent against a range of microbial infections . This application is particularly relevant in the development of new antibiotics to combat antibiotic-resistant bacteria.
Biochemistry: Enzyme Inhibition
In biochemistry, the indazole ring system found in this compound is known to interact with various enzymes, potentially inhibiting their activity . This interaction is crucial for designing enzyme inhibitors that can regulate metabolic pathways, which is beneficial for treating metabolic disorders.
Material Science: Organic Synthesis Solvent
Compounds with an indazole core are often used as solvents in organic synthesis due to their polar nature . They can facilitate various chemical reactions, including N-alkylation and O-alkylation, which are fundamental in creating polymers and other advanced materials.
properties
IUPAC Name |
6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2)4-3-6-7(5-10)11-12-8(6)9(13)14/h3-5H2,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXGCIRFKLMDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)NN=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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